8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide
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Overview
Description
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide is a heterocyclic compound that features both quinoline and thiazole moieties. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of the hydroxyl group and the carboxamide functionality further enhances its potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a reaction involving aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates.
Coupling with Quinoline Derivative: The thiazole derivative is then coupled with a quinoline derivative under specific conditions to form the desired compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted quinoline and thiazole compounds .
Scientific Research Applications
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole structure.
Uniqueness
8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide is unique due to its combination of quinoline and thiazole rings, along with the hydroxyl and carboxamide functionalities. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
648896-09-7 |
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Molecular Formula |
C14H11N3O2S |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
8-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide |
InChI |
InChI=1S/C14H11N3O2S/c1-8-7-15-14(20-8)17-13(19)10-6-5-9-3-2-4-11(18)12(9)16-10/h2-7,18H,1H3,(H,15,17,19) |
InChI Key |
AMJBQLNBOKHMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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